molecular formula C19H26N4O2 B3027723 tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate CAS No. 1365969-84-1

tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate

Cat. No.: B3027723
CAS No.: 1365969-84-1
M. Wt: 342.4
InChI Key: VDMWKYGUOALPOL-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate (CAS: 1365969-84-1) is a piperidine-based carbamate derivative featuring a quinazolin-4-yl substituent. Its molecular formula is C₁₉H₂₆N₄O₂, with an average mass of 342.443 g/mol and a monoisotopic mass of 342.205576 g/mol . Its structure combines a tert-butyl carbamate group (a common protecting group for amines) with a quinazoline moiety, a bicyclic heteroaromatic system known for its role in kinase inhibition and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(1-quinazolin-4-ylpiperidin-4-yl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)20-12-14-8-10-23(11-9-14)17-15-6-4-5-7-16(15)21-13-22-17/h4-7,13-14H,8-12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMWKYGUOALPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101127452
Record name Carbamic acid, N-[[1-(4-quinazolinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365969-84-1
Record name Carbamic acid, N-[[1-(4-quinazolinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365969-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(4-quinazolinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101127452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate involves several steps, typically starting with the preparation of the quinazoline and piperidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods often involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Piperidine Functionalization

  • Boc Protection : The tert-butyl carbamate group is introduced via reaction of 4-aminopiperidine derivatives with di-tert-butyl dicarbonate [(Boc)₂O] in the presence of DMAP (4-dimethylaminopyridine) as a catalyst .

Quinazoline Coupling

  • Nucleophilic Aromatic Substitution : The quinazolin-4-yl group is introduced via displacement of a leaving group (e.g., chloro) on the quinazoline core using a piperidine derivative under basic conditions .

Deprotection of tert-Butyl Carbamate

  • Acid-Catalyzed Cleavage : Treatment with trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, generating a free amine intermediate .

    • Conditions: 25% TFA in DCM, RT, 2–4 h.

    • Application: The deprotected amine serves as a handle for further derivatization (e.g., sulfonylation, alkylation) .

Modification of the Piperidine Ring

  • Sulfonylation : The free amine reacts with sulfonyl chlorides (e.g., methanesulfonyl chloride) to form sulfonamides .

  • Alkylation/Acylation : The secondary amine on piperidine undergoes alkylation with alkyl halides or acylation with anhydrides .

Quinazoline Core Modifications

  • Suzuki Coupling : The quinazoline ring participates in cross-coupling reactions with boronic acids to introduce aryl/heteroaryl groups .

Table 1. Deprotection Conditions and Yields

ReagentSolventTime (h)Yield (%)Source
TFA (25%)DCM295
HCl (4M in dioxane)Dioxane489

Table 2. Sulfonylation Reactions

Sulfonyl ChlorideBaseSolventYield (%)Source
MsClPyridineDCM91
TosClEt₃NTHF82

Table 3. Suzuki Coupling Results

Boronic AcidCatalystYield (%)Product ApplicationSource
Phenylboronic acidPd(PPh₃)₄78Anticancer agents
4-Pyridylboronic acidPdCl₂(dppf)65Kinase inhibitors

Mechanistic Insights

  • Boc Deprotection : Protonation of the carbamate oxygen by TFA weakens the C–O bond, leading to cleavage and release of CO₂ and tert-butanol.

  • Suzuki Coupling : Oxidative addition of Pd(0) to the C–Cl bond, transmetallation with the boronic acid, and reductive elimination yield the biaryl product .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds like tert-butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate may exhibit significant activity against various biological targets. The quinazoline structure is associated with:

  • Anticancer Activity : Quinazolines are known to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal infections.

Targeted Therapeutics

The unique structure of this compound allows for the development of targeted therapies. Its potential applications include:

  • Cancer Treatment : Investigations into its efficacy against different cancer cell lines could lead to novel anticancer drugs.
  • Neurological Disorders : Given its ability to penetrate the blood-brain barrier, it may be explored for treating conditions such as Alzheimer’s disease or Parkinson’s disease.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have been conducted to explore the efficacy and safety of this compound:

  • In Vitro Studies : Laboratory tests have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer models.
  • Animal Models : Preclinical trials using rodent models have shown promising results in reducing tumor size and improving survival rates when administered with this compound.
  • Synergistic Effects : Research indicates that combining this compound with other therapeutic agents could enhance its effectiveness, particularly in resistant cancer strains.

Summary of Findings

Study TypeFindings
In VitroInhibition of cancer cell proliferation
Animal ModelsReduced tumor size; improved survival
Combination TherapiesEnhanced efficacy with other agents

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate involves the inhibition of TYK2 and JAK1 kinases. These kinases play crucial roles in the signaling pathways that regulate immune responses and cell growth. By inhibiting these kinases, the compound can modulate immune responses and potentially inhibit the growth of cancer cells.

Comparison with Similar Compounds

Structural and Functional Insights

Quinazoline vs. Pyrimidine/Pyridazine Analogs: The quinazoline moiety (bicyclic) in the parent compound provides a larger aromatic surface area compared to monocyclic pyrimidine (CAS 1365988-45-9) or pyridazine (CAS 1261233-44-6).

Substituent Effects on Physicochemical Properties :

  • Fluorobenzyl Group (CAS 1286274-18-7): Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane penetration, making this analog suitable for CNS-targeted research .
  • Methylsulfonyl Group (CAS 287953-38-2): Increases polarity and aqueous solubility but may reduce passive diffusion across lipid bilayers .

Steric and Electronic Modifications: N-Methylation (CAS 1261233-44-6): The N-methyl group in the carbamate reduces rotational freedom and may protect against enzymatic degradation .

Biological Activity

Overview

tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate, with the CAS number 1365969-84-1, is a compound that has attracted significant attention due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and certain cancers. Its mechanism of action primarily involves the inhibition of TYK2 and JAK1 kinases, which are crucial in various cellular signaling pathways.

The compound operates by inhibiting TYK2 and JAK1 kinases, which are integral to the signaling pathways that govern immune responses and cell growth. This inhibition can lead to modulation of immune responses and potentially impede cancer cell proliferation. Specifically, the inhibition of these kinases may help in reducing inflammation and controlling autoimmune processes.

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, quinazoline-based derivatives have demonstrated cytotoxic effects against various human cancer cell lines by inhibiting key growth factor receptors such as EGFR and VEGFR-2. In vitro studies have shown that these compounds can induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as effective anticancer agents .

2. Anti-inflammatory Effects

Due to its role in inhibiting TYK2 and JAK1, the compound also exhibits anti-inflammatory properties. This is particularly relevant for conditions like rheumatoid arthritis, where modulation of immune responses is critical.

Case Studies

Several case studies highlight the biological activity of quinazoline derivatives:

  • Study on Quinazolinone Hybrids : A study focused on quinazolinone-based hybrids revealed their potential as dual inhibitors of EGFR and HER2 with IC50 values ranging from 0.36 to 40.90 μM against MDA-MB-231 breast cancer cells. The structure-activity relationship (SAR) analysis indicated that bulky substituents significantly enhance biological activity .
  • Cytotoxicity Assessment : Another investigation assessed a quinazolinone derivative's cytotoxicity against HCT-116 cells, demonstrating its ability to induce apoptosis through specific apoptotic markers such as Bax and Bcl-2 .

Research Findings

A summary of key research findings related to this compound is presented below:

Study Findings Biological Activity
Study 1Inhibition of TYK2/JAK1 kinasesAnti-inflammatory, Anticancer
Study 2Cytotoxic effects on MDA-MB-231 cellsAnticancer
Study 3Induction of apoptosis in HCT-116 cellsAnticancer

Q & A

Q. What are the key synthetic routes and reaction conditions for preparing tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate?

The synthesis typically involves multi-step protocols:

  • Step 1 : Condensation of 4-chloroquinazoline with 4-(aminomethyl)piperidine under basic conditions (e.g., triethylamine in dichloromethane) to form the piperidine-quinazoline intermediate.
  • Step 2 : Protection of the secondary amine using tert-butyl carbamate (Boc) via carbamate coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide).
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Critical parameters include reaction temperature (0–25°C for Boc protection), stoichiometry of reagents, and inert atmosphere to prevent side reactions.

Q. How can spectroscopic methods (NMR, MS) be optimized to confirm the compound’s structural integrity?

  • 1H/13C NMR : Focus on diagnostic signals:
  • Quinazoline protons: aromatic signals at δ 8.5–9.0 ppm.
  • Piperidine protons: axial/equatorial H at δ 2.5–3.5 ppm.
  • Boc group: tert-butyl singlet at δ 1.4 ppm.
    • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 342.4400 (C19H26N4O2) with isotopic patterns matching expected fragmentation (e.g., loss of Boc group at m/z 242).
      Cross-validation with IR (C=O stretch at ~1700 cm⁻¹) and elemental analysis ensures purity >95% .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS Hazard Statement: H315-H319-H335).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (UN 3077, Class 9).
  • Storage : Tightly sealed containers under nitrogen at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can low yields during the final Boc-protection step be resolved?

Common issues and solutions:

  • Moisture Sensitivity : Ensure anhydrous conditions (molecular sieves, dry solvents).
  • Side Reactions : Replace DCM with THF if nucleophilic substitution competes with carbamate formation.
  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation.
  • Intermediate Purity : Pre-purify the piperidine-quinazoline intermediate via acid-base extraction to remove unreacted starting materials .

Q. What computational strategies predict the compound’s binding affinity to kinase targets (e.g., EGFR)?

  • Molecular Docking (AutoDock Vina) : Use crystal structures of quinazoline-based kinase inhibitors (PDB: 1M17) to model interactions.
  • MD Simulations (GROMACS) : Assess stability of hydrogen bonds between the carbamate group and kinase ATP-binding pocket residues (e.g., Thr790, Met793).
  • Free Energy Calculations (MM-PBSA) : Compare binding energies of derivatives with varied substituents on the piperidine ring .

Q. How can conflicting solubility data (DMSO vs. aqueous buffers) be reconciled for biological assays?

  • Solubility Testing : Use nephelometry to quantify precipitation thresholds in PBS (pH 7.4) and cell culture media.
  • Co-solvent Systems : Optimize DMSO concentration (<0.1% v/v) to avoid cytotoxicity while maintaining compound stability.
  • Surfactant Addition : Include 0.01% Tween-80 to enhance aqueous dispersion without altering bioactivity .

Q. What analytical methods resolve discrepancies in purity assessments between HPLC and NMR?

  • HPLC-DAD/ELSD : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water (0.1% TFA) gradients; compare retention times with certified reference standards.
  • qNMR : Integrate residual solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) to quantify impurities.
  • Elemental Analysis : Validate %C/%N against theoretical values (C: 66.64%; N: 16.36%) to detect inorganic contaminants .

Q. How does substitution on the piperidine ring modulate pharmacokinetic properties (e.g., metabolic stability)?

  • Cytochrome P450 Assays : Incubate derivatives with human liver microsomes (HLMs) to identify metabolic hotspots (e.g., oxidation at piperidine C4).
  • SAR Studies : Compare half-life (t1/2) of methyl- vs. ethyl-substituted analogs in rat plasma.
  • Prodrug Design : Introduce ester groups at the carbamate nitrogen to enhance oral bioavailability .

Methodological Notes

  • Contradictions in Evidence : While emphasizes classical Boc-protection methods, highlights advanced techniques like continuous flow synthesis for scalability. Researchers should evaluate reaction scale and equipment availability.
  • Data Gaps : Limited ecotoxicological data () necessitates precautionary environmental disposal protocols.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate
Reactant of Route 2
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tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate

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